trans-Campestanyl ferulate
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Overview
Description
trans-Campestanyl ferulate: is a phytosteryl ferulate, a type of compound that combines a phytosterol with ferulic acid. It is known for its antioxidant properties and is found in various plant sources, including rice bran and wheat. The compound has garnered interest due to its potential health benefits, including anti-inflammatory and free radical-scavenging activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Campestanyl ferulate typically involves the esterification of campestanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions. The process involves the reaction of the hydroxyl group of campestanol with the carboxyl group of ferulic acid to form the ester bond .
Industrial Production Methods: Industrial production of this compound often involves the extraction of campestanol from plant sources, followed by its esterification with ferulic acid. The extraction process may include solvent extraction, purification, and crystallization steps to obtain pure campestanol. The esterification reaction is then carried out in large-scale reactors under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-Campestanyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of ferulic acid can undergo oxidation, leading to the formation of quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield campestanol and ferulic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Campestanol and ferulic acid.
Scientific Research Applications
Chemistry: In chemistry, trans-Campestanyl ferulate is studied for its antioxidant properties and its ability to scavenge free radicals. It is used as a model compound to understand the behavior of phytosteryl ferulates in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential to modulate cellular oxidative stress and inflammation. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in cell-based assays .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in preventing chronic diseases associated with oxidative stress and inflammation. It is also studied for its potential to enhance the bioavailability of other therapeutic agents .
Industry: In the industrial sector, this compound is used as an additive in food and cosmetic products due to its antioxidant properties. It is also explored for its potential use in the development of functional foods and nutraceuticals .
Mechanism of Action
The mechanism of action of trans-Campestanyl ferulate involves its ability to scavenge free radicals and inhibit oxidative stress. The phenolic hydroxyl group of ferulic acid plays a crucial role in this process by donating hydrogen atoms to neutralize free radicals. Additionally, this compound can modulate signaling pathways involved in inflammation, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
- Cycloartenyl ferulate
- 24-Methylene cycloartanyl ferulate
- β-Sitosteryl ferulate
Comparison: trans-Campestanyl ferulate is unique among phytosteryl ferulates due to its specific sterol moiety, campestanol. This structural difference can influence its antioxidant and anti-inflammatory activities. For example, while cycloartenyl ferulate and β-sitosteryl ferulate also exhibit antioxidant properties, the specific sterol component in this compound may confer distinct biological activities and stability under different conditions .
Properties
Molecular Formula |
C38H58O4 |
---|---|
Molecular Weight |
578.9 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C38H58O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-11,16-17,22,24-26,28-33,39H,8-9,12-15,18-21,23H2,1-7H3/b17-11+/t25-,26?,28+,29+,30+,31+,32+,33+,37+,38-/m1/s1 |
InChI Key |
NLHPCZDTMWKEFC-FVDULJPJSA-N |
Isomeric SMILES |
C[C@H](CCC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |
Origin of Product |
United States |
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